Methyl 3-(trifluoromethyl)quinoline-6-carboxylate
CAS No.:
Cat. No.: VC17334033
Molecular Formula: C12H8F3NO2
Molecular Weight: 255.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F3NO2 |
|---|---|
| Molecular Weight | 255.19 g/mol |
| IUPAC Name | methyl 3-(trifluoromethyl)quinoline-6-carboxylate |
| Standard InChI | InChI=1S/C12H8F3NO2/c1-18-11(17)7-2-3-10-8(4-7)5-9(6-16-10)12(13,14)15/h2-6H,1H3 |
| Standard InChI Key | COPPLJQVCKRVRU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=CC(=CN=C2C=C1)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The quinoline backbone of methyl 3-(trifluoromethyl)quinoline-6-carboxylate consists of a fused benzene-pyridine ring system. The trifluoromethyl group at position 3 introduces strong electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitutions to specific positions . The methyl carboxylate at position 6 contributes to the compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.
Key identifiers:
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InChIKey:
IQKJYNVCQVDCOU-UHFFFAOYSA-N -
Canonical SMILES:
COC(=O)C1=CC2=CC(=CN=C2C=C1)F(C)(C)
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct signals for the trifluoromethyl group ( NMR: −60 to −65 ppm) and the quinoline protons ( NMR: aromatic protons at 7.5–9.0 ppm) . Density functional theory (DFT) calculations predict a planar quinoline ring with slight distortion due to steric effects from the -CF₃ group .
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Quinoline ring formation: Skraup or Doebner-Miller reactions using aniline derivatives.
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Trifluoromethylation: Introduction of the -CF₃ group via halogen exchange using reagents like TMSCF₃ (trimethylsilyl trifluoromethane) in the presence of CuCl/KF .
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Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions .
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Bromination of 6-(trifluoromethyl)quinoline at position 8 using .
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Carbonylation under CO pressure (20–50 bar) with Pd catalysis to form the methyl ester.
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Hydrolysis with aqueous LiOH to yield the carboxylic acid derivative.
Advanced Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes for trifluoromethylation vs. 12 hours conventionally). Solvent-free conditions improve atom economy and reduce waste, aligning with green chemistry principles.
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time | Key Reagents |
|---|---|---|---|
| Conventional | 65–75 | 24 h | TMSCF₃, CuCl/KF |
| Microwave-assisted | 85–90 | 30 min | TMSCF₃, Pd(OAc)₂ |
| Solvent-free | 78–82 | 6 h | KF, MeOH (neat) |
Physicochemical Properties
Thermal and Solubility Profiles
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Melting point: 152–154°C
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Solubility:
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DMSO: 25 mg/mL
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Methanol: 15 mg/mL
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Water: <0.1 mg/mL
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Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions to form 3-(trifluoromethyl)quinoline-6-carboxylic acid .
Spectroscopic Data
Reactivity and Functionalization
Electrophilic Substitution
The -CF₃ group deactivates the quinoline ring, directing electrophiles to position 5 or 8. Nitration with yields 5-nitro derivatives, while bromination prefers position 8 .
Ester Hydrolysis
The methyl ester undergoes saponification with LiOH or NaOH to produce the carboxylic acid, a precursor for amide coupling in drug design .
Reaction pathway:
Pharmaceutical Applications
Antimicrobial Agents
Quinoline derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL). The -CF₃ group enhances membrane permeability and target binding.
Anticancer Scaffolds
In vitro studies show inhibition of topoisomerase II (IC₅₀: 1.8 µM) and tubulin polymerization (IC₅₀: 3.2 µM). Structural analogs are in preclinical trials for breast and lung cancers.
Table 2: Biological Activity of Analogous Compounds
| Target | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Topoisomerase II | 1.8 | DNA cleavage inhibition |
| Tubulin | 3.2 | Microtubule destabilization |
| DHFR | 0.9 | Folate pathway inhibition |
Future Directions
Targeted Drug Delivery
Conjugation with nanoparticle carriers (e.g., liposomes) may improve bioavailability and reduce systemic toxicity.
Sustainable Synthesis
Photocatalytic trifluoromethylation using visible light and Ru-based catalysts could further streamline production .
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